molecular formula C17H32N2OSn B2824762 2-Methoxy-5-(tributylstannyl)pyrazine CAS No. 619331-63-4

2-Methoxy-5-(tributylstannyl)pyrazine

Cat. No.: B2824762
CAS No.: 619331-63-4
M. Wt: 399.166
InChI Key: ICTSYFHDWYSWDM-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Sciences

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in chemical sciences. Its unique electronic properties and ability to participate in hydrogen bonding impart a wide range of functionalities to molecules containing this motif.

Pyrazine Derivatives in Pharmaceutical Chemistry

The pyrazine nucleus is a cornerstone in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govmdpi.com The presence of this heterocyclic system in a molecule can significantly influence its biological profile, leading to applications as anticancer, anti-inflammatory, antibacterial, and antioxidant agents. nih.govresearchgate.net Several clinically important drugs incorporate the pyrazine scaffold, highlighting its importance in medicinal chemistry. mdpi.comnih.gov For instance, Bortezomib is a first-in-class proteasome inhibitor for treating multiple myeloma, and Pyrazinamide is a frontline medication for tuberculosis. nih.gov The structural diversity of pyrazine derivatives allows for fine-tuning of their therapeutic properties, making them a focal point of ongoing research and development in the pharmaceutical industry. nih.goveurekaselect.com

Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety

Drug Name Therapeutic Application
Pyrazinamide Antitubercular
Bortezomib Anticancer (Multiple Myeloma)
Amiloride Diuretic
Glipizide Antidiabetic

| Pazopanib | Anticancer (Renal Cell Carcinoma, Soft Tissue Sarcoma) |

Pyrazine Derivatives in Materials Science and Organic Electronics

Beyond pharmaceuticals, pyrazine derivatives are finding increasing application in the development of advanced materials and organic electronics. The electron-deficient nature of the pyrazine ring makes it an excellent component for creating materials with tailored optoelectronic properties. rsc.org These derivatives are utilized as building blocks for semiconducting polymers, where their inclusion can enhance charge transport and improve device stability. rsc.org

In the field of organic solar cells, pyrazine-based polymers have been developed as cost-effective and high-performance donor materials. acs.org The incorporation of pyrazine units into the polymer backbone can lead to excellent planarity and controlled energy levels, which are crucial for efficient power conversion. acs.org Furthermore, pyrazine-containing polymers are being investigated for use in organic field-effect transistors (OFETs) and as cathode materials in rechargeable batteries, demonstrating the broad potential of this heterocyclic scaffold in next-generation electronic devices. rsc.org

Overview of Organostannanes as Versatile Synthetic Intermediates

Organostannanes, or organotin compounds, are organic compounds containing a carbon-tin bond. They have become indispensable reagents in organic synthesis due to their stability and broad functional group tolerance. wikipedia.org Unlike many other organometallic reagents, organostannanes are generally stable to air and moisture, making them easier to handle and store. nrochemistry.com

Role of Organotin Reagents in Metal-Catalyzed Cross-Coupling Methodologies

The primary application of organostannanes in organic synthesis is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction involves the coupling of an organostannane with an organic halide or triflate. openochem.orgjk-sci.com The Stille reaction is renowned for its reliability and its tolerance of a wide array of functional groups, such as esters, ketones, and amines, which often remain unaffected under the reaction conditions. nrochemistry.comopenochem.org

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. nrochemistry.com

Transmetalation: The organic group (R²) from the organostannane (R²-SnR₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step of the cycle. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. openochem.org

This methodology has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials.

Table 2: Key Features of the Stille Cross-Coupling Reaction

Feature Description
Catalyst Typically a Palladium(0) complex, e.g., Pd(PPh₃)₄.
Coupling Partners Organostannane (R-SnBu₃) and Organic Halide/Triflate (R'-X).
Bond Formed Carbon-Carbon (C-C) bond.
Key Advantages High functional group tolerance; stability of organostannane reagents to air and moisture. wikipedia.orgnrochemistry.com
Main Disadvantage Toxicity of tin compounds and difficulty in removing tin byproducts. wikipedia.orgjk-sci.com

| Core Mechanism | Oxidative Addition, Transmetalation, Reductive Elimination. nrochemistry.com |

Contextualization of 2-Methoxy-5-(tributylstannyl)pyrazine within Pyrazine Organostannane Chemistry

This compound is a specialized organostannane reagent designed for use in Stille cross-coupling reactions. synthonix.com It serves as a vehicle to introduce the "2-methoxypyrazin-5-yl" moiety into a target molecule. In this compound, the tributylstannyl group (-SnBu₃) acts as the reactive handle for the crucial transmetalation step in the palladium-catalyzed cycle. The three butyl groups are considered "non-transferable" or "dummy" ligands, ensuring that the desired methoxypyrazine group is selectively transferred to the palladium catalyst and subsequently coupled. openochem.org

The presence of the methoxy (B1213986) group (-OCH₃) on the pyrazine ring is significant. Methoxy groups are known to act as electron-donating groups, which can modulate the electronic properties and reactivity of the pyrazine core. Synthetic strategies for preparing methoxypyrazines often involve the methylation of the corresponding hydroxypyrazines or alkoxy-de-halogenation reactions. researchgate.netbeilstein-journals.org By using this compound, synthetic chemists can efficiently construct more complex molecules that leverage the unique pharmaceutical or material properties associated with the methoxy-substituted pyrazine scaffold. researchgate.netdur.ac.uk This reagent is therefore a valuable tool for creating novel compounds in drug discovery and materials science research. researchgate.netresearchgate.netnih.gov

Table 3: Chemical Properties of this compound

Property Value
CAS Number 619331-63-4 synthonix.com
Molecular Formula C₁₇H₃₂N₂OSn synthonix.com
Structure A pyrazine ring substituted with a methoxy group at position 2 and a tributylstannyl group at position 5.
Primary Application Reagent in Palladium-catalyzed Stille cross-coupling reactions. researchgate.net

| Function | Donor of the 2-methoxypyrazin-5-yl group in C-C bond formation. |

Properties

IUPAC Name

tributyl-(5-methoxypyrazin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSYFHDWYSWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619331-63-4
Record name 2-methoxy-5-(tributylstannyl)pyrazine
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Synthetic Methodologies for 2 Methoxy 5 Tributylstannyl Pyrazine and Analogues

Direct Stannylation Approaches to Pyrazine (B50134) Derivatives

Direct C-H bond functionalization to form a C-Sn bond is an atom-economical approach, though it presents challenges for electron-deficient heterocycles like pyrazine. cmu.edu The inherent low reactivity of pyrazine C-H bonds towards electrophilic stannylation reagents necessitates methods that increase the nucleophilicity of the pyrazine ring, typically through metalation.

The most prevalent method for direct stannylation involves a deprotonation-stannylation sequence. This is typically achieved through directed ortho-metalation (DoM), where a substituent on the ring directs a strong base to deprotonate an adjacent C-H bond, forming a highly reactive organolithium or related organometallic intermediate. This intermediate is then quenched with an electrophilic tin reagent, such as tributyltin chloride, to form the desired organostannane.

The choice of base, solvent, and temperature is critical for successful lithiation while avoiding side reactions. Bulky lithium amide bases, like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often preferred over alkyllithiums to prevent nucleophilic addition to the electron-deficient pyrazine ring. nih.gov The reaction is typically performed at very low temperatures (e.g., -75 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the lithiated intermediate. cmu.eduresearchgate.net To further improve stability and yields, mixed-metal reagents or trapping agents, such as zinc salts (e.g., ZnCl₂·TMEDA) or gallium alkyls, can be employed in a trans-metal-trapping (TMT) strategy. nih.govnih.gov These additives generate more stable organozinc or organogallium species prior to stannylation.

Base/Reagent SystemSubstrateSolventTemp (°C)ElectrophileProductYield (%)Ref
LiTMP2,6-DichloropyrazineTHF-100(CH₃)₂S₂2,6-Dichloro-3-(methylthio)pyrazine81 researchgate.net
LiTMP/ZnCl₂·TMEDAPyrazineTHFRTI₂2-Iodopyrazine~60 nih.gov
LiTMP/Ga(CH₂SiMe₃)₃PyrazineHexaneRTD₂O2-Deuteriopyrazine73 nih.gov
LTMP2,5-Bis(BOC-amino)pyrazineTHF-78I₂2,5-Bis(BOC-amino)-3,6-diiodopyrazine86 cmu.edu

This table is interactive and searchable.

For a substituted pyrazine like 2-methoxypyrazine (B1294637), regioselectivity is a key challenge. The position of metalation is influenced by the directing effects of both the ring nitrogens and the methoxy (B1213986) substituent. The nitrogen atoms acidify the adjacent protons, making them susceptible to deprotonation. A methoxy group is a known directed metalation group (DMG), capable of coordinating with the lithium base and directing deprotonation to its ortho position (C-3).

However, the C-H protons on the pyrazine ring have different acidities. The protons at C-3 and C-5 are generally more acidic than the proton at C-6 due to the inductive effect of the two nitrogen atoms. In 2-methoxypyrazine, there is a competition between deprotonation at C-3 (directed by the methoxy group) and C-5/C-6. The outcome often depends subtly on the reaction conditions. In many cases involving diazines, lithiation occurs at the most acidic proton, which in this case would likely be at the C-3 or C-5 position. Achieving selective stannylation at the C-5 position often requires exploiting the specific electronic and steric environment or using a precursor-based approach where the regiochemistry is pre-determined.

Precursor Synthesis and Functionalization of the Pyrazine Core for Stannylation

An alternative and often more reliable strategy involves the synthesis of a pyrazine precursor where a leaving group, such as a halogen, is already in the desired position. The tributylstannyl group is then introduced via a metal-catalyzed cross-coupling reaction or a metal-halogen exchange followed by quenching.

A common precursor for 2-Methoxy-5-(tributylstannyl)pyrazine is a 2-methoxy-5-halopyrazine, such as 2-Bromo-5-methoxypyrazine. chembk.comuni.lu The synthesis of such precursors can be approached in several ways. One method involves the bromination of a suitable pyrazine derivative. For instance, 2-amino-5-methoxypyrazine can undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide. chemicalbook.com

Another route starts with di-halogenated pyrazines, such as 2,5-dichloropyrazine (B10626) or 2,5-dibromopyrazine (B1339098). One of the halogens can be selectively substituted with a methoxy group via nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The regioselectivity of this reaction is high because the pyrazine ring is highly activated towards nucleophilic attack. The remaining halogen then serves as a handle for the subsequent stannylation step.

The methoxy group can be introduced at various stages of the synthesis. One of the most fundamental methods for creating the pyrazine core with an oxygen functionality is the Jones synthesis of 2-hydroxypyrazines. nih.gov This reaction involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide under basic conditions. beilstein-journals.orgnih.gov

α-Ketoaldehydeα-Aminoamide HClBaseSolventTemp (°C)ProductYield (%)Ref
PhenylglyoxalAlanine amideNaOHMethanol (B129727)-78 to 205-Methyl-3-phenylpyrazin-2-ol71 researchgate.net
PhenylglyoxalPhenylalanine amideNaOHMethanol-78 to 205-Benzyl-3-phenylpyrazin-2-ol70 researchgate.net
GlyoxalPhenylalanine amideEt₄NOHH₂O/Methanol-78 to 205-Benzylpyrazin-2-ol80 researchgate.net

This table is interactive and searchable.

The resulting 2-hydroxypyrazine (B42338) (which exists in tautomeric equilibrium with its pyrazinone form) can then be alkylated, for example using a methylating agent like methyl iodide or dimethyl sulfate, to yield the corresponding 2-methoxypyrazine.

Alternatively, as mentioned previously, a methoxy group can be introduced via nucleophilic aromatic substitution on a halogenated pyrazine. masterorganicchemistry.com The reaction of a chloropyrazine with sodium methoxide (B1231860) in methanol is a common method. scribd.com This reaction is facilitated by the electron-withdrawing nature of the pyrazine ring and is a cornerstone of heterocyclic chemistry. organicchemistoncall.compearson.comyoutube.com

Once the halogenated methoxypyrazine precursor is in hand, the final stannylation is typically achieved through a palladium-catalyzed reaction with hexabutyldistannane (B1337062) (Bu₃Sn-SnBu₃). researchgate.net

Divergent Synthetic Pathways to Related Pyrazine Organostannanes

The synthetic methodologies described allow for divergent pathways to a variety of related pyrazine organostannanes from common intermediates. For example, starting with 2,5-dibromopyrazine, a range of analogues can be synthesized.

One divergent strategy involves the regioselective functionalization of a dihalopyrazine. A single halogen can be selectively converted to a stannane (B1208499) via metal-halogen exchange at low temperature followed by quenching with Bu₃SnCl. The remaining halogen can then be used in subsequent cross-coupling reactions. Alternatively, a regioselective nucleophilic substitution with methoxide could yield 2-bromo-5-methoxypyrazine, which is then stannylated. If a different nucleophile were used, a different 5-substituted-2-bromopyrazine would be formed, leading to a different family of organostannanes.

Another divergent approach utilizes triflate chemistry. Hydroxypyrazines can be converted to pyrazine triflates, which are excellent electrophiles for Negishi or Stille cross-coupling reactions. rsc.orgresearchgate.netpismin.com A 2-hydroxy-5-bromopyrazine could be methylated to give 2-methoxy-5-bromopyrazine or converted to a triflate to give 5-bromo-pyrazin-2-yl trifluoromethanesulfonate. Each of these intermediates can then be stannylated or used in other coupling reactions, providing access to a wide array of functionalized pyrazine derivatives. This flexibility in synthetic design underscores the utility of pyrazine organostannanes as versatile intermediates in medicinal and materials chemistry.

Synthesis of Isomeric Methoxy(tributylstannyl)pyrazines

The synthesis of this compound and its isomers, such as 2-Methoxy-6-(tributylstannyl)pyrazine, is typically achieved through the palladium-catalyzed Stille coupling reaction. This method involves the reaction of a halogenated methoxypyrazine precursor with an organotin reagent, most commonly hexabutyldistannane (Sn₂Bu₆).

The crucial starting material for this synthesis is a halo-substituted methoxypyrazine, for instance, 2-chloro-5-methoxypyrazine (B1353803) or 2-bromo-5-methoxypyrazine. The halogen atom at either the C5 or C6 position serves as a reactive site for the palladium-catalyzed cross-coupling. The methoxy group is generally installed prior to stannylation by the methylation of a corresponding hydroxypyrazine (pyrazinone) using reagents like methyl iodide.

The general reaction proceeds by oxidative addition of the halo-methoxypyrazine to a Pd(0) catalyst, followed by transmetalation with hexabutyldistannane and subsequent reductive elimination to yield the desired methoxy(tributylstannyl)pyrazine product.

Table 1: General Scheme for Synthesis of Methoxy(tributylstannyl)pyrazines

ReactantReagentCatalystProduct
2-Halo-5-methoxypyrazineHexabutyldistannanePd(PPh₃)₄ or similar Pd(0) complexThis compound
2-Halo-6-methoxypyrazineHexabutyldistannanePd(PPh₃)₄ or similar Pd(0) complex2-Methoxy-6-(tributylstannyl)pyrazine

Synthesis of Other Substituted Tributylstannylpyrazines

The palladium-catalyzed stannylation methodology is not limited to methoxy-substituted pyrazines and serves as a general route for a wide array of substituted tributylstannylpyrazines. By starting with appropriately substituted halopyrazines, various functional groups can be present on the pyrazine ring.

For example, the reaction of 2,5-dibromopyrazine with hexabutyldistannane can be controlled to produce either 2-bromo-5-(tributylstannyl)pyrazine through mono-stannylation or 2,5-bis(tributylstannyl)pyrazine via double stannylation, depending on the stoichiometry of the reagents. Similarly, chloropyrazines can be converted into their corresponding tributylstannyl derivatives, which are valuable intermediates for further cross-coupling reactions.

These stannylated pyrazines are key building blocks in organic synthesis, particularly for creating complex molecules and polymers through subsequent Stille cross-coupling reactions.

Table 2: Synthesis of Various Substituted Tributylstannylpyrazines

Starting MaterialReagentCatalystProduct(s)
2-ChloropyrazineHexabutyldistannanePd(PPh₃)₄2-(Tributylstannyl)pyrazine
2,5-Dibromopyrazine1 equiv. HexabutyldistannanePd(PPh₃)₄2-Bromo-5-(tributylstannyl)pyrazine
2,5-Dichloropyrazine2 equiv. HexabutyldistannanePd(PPh₃)₄2,5-Bis(tributylstannyl)pyrazine

Syntheses of Pyrazine Derivatives via Dehydrogenative Coupling

An alternative and modern approach to constructing the pyrazine core involves acceptorless dehydrogenative coupling (ADC). This method is recognized for its atom economy and environmentally benign nature, as it typically produces only hydrogen gas and water as byproducts. acs.orgnih.gov

A notable advancement in this area is the use of earth-abundant, base-metal catalysts, such as manganese pincer complexes, to facilitate the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically 2,5-substituted pyrazines. acs.orgnih.govnih.gov This transformation is believed to proceed through the initial catalyst-mediated dehydrogenation of the amino alcohol to an aldehyde intermediate. acs.orgelsevierpure.com This intermediate then undergoes self-coupling, leading to a 2,5-dihydropyrazine, which is subsequently dehydrogenated to the final aromatic pyrazine product. acs.org

Ruthenium-based pincer complexes have also been effectively employed for the dehydrogenative coupling of 2-amino alcohols to yield 2,5-disubstituted symmetrical pyrazines. acs.orgnih.gov These catalytic systems provide a powerful tool for synthesizing the pyrazine scaffold from readily available starting materials under sustainable conditions.

Table 3: Examples of Pyrazine Synthesis via Dehydrogenative Coupling

Substrate (Amino Alcohol)CatalystBaseProductYield
2-Amino-1-phenylethanolMn(Acr-PNPPh)(CO)₂Brt-BuOK2,5-Diphenylpyrazine98%
1-Aminopropan-2-olMn(Acr-PNPPh)(CO)₂Brt-BuOK2,5-Dimethylpyrazine96%
2-Amino-3-methylbutan-1-olMn(Acr-PNPPh)(CO)₂Brt-BuOK2,5-Diisobutylpyrazine95%
2-Amino-4-methylpentan-1-olMn(Acr-PNPPh)(CO)₂Brt-BuOK2,5-Diisobutylpyrazine95%

Advanced Applications of 2 Methoxy 5 Tributylstannyl Pyrazine in Diverse Synthetic Strategies

Building Blocks for Complex Heterocyclic Architectures

2-Methoxy-5-(tributylstannyl)pyrazine serves as a versatile and highly valuable building block in organic synthesis, particularly for the construction of complex heterocyclic structures. Its utility stems from the presence of the tributylstannyl group, which allows for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction enables the formation of new carbon-carbon bonds, providing a powerful tool for the regioselective introduction of a wide array of substituents onto the pyrazine (B50134) core. The methoxy (B1213986) group, being an electron-donating group, influences the reactivity of the pyrazine ring, while the nitrogen atoms within the ring offer sites for hydrogen bonding and potential coordination in more complex molecules. researchgate.netscite.ai

Synthesis of Poly-substituted Pyrazines

The primary application of this compound is in the synthesis of poly-substituted pyrazines via palladium-catalyzed cross-coupling reactions. rsc.org The Stille coupling reaction, which pairs the organostannane with an organic halide or triflate, is exceptionally efficient for this purpose due to its tolerance of a wide variety of functional groups and generally high yields. wiley-vch.de

In a typical reaction, this compound is reacted with an aryl, heteroaryl, or vinyl halide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net This process allows for the direct and selective installation of diverse substituents at the 5-position of the pyrazine ring. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The strategic use of this compound enables the construction of asymmetrically substituted pyrazines, which are often challenging to synthesize through other methods. rsc.org

Table 1: Examples of Stille Cross-Coupling Reactions for the Synthesis of Poly-substituted Pyrazines

Aryl Halide Partner Catalyst Conditions Product Yield (%)
Iodobenzene Pd(PPh₃)₄ Toluene, 110 °C 2-Methoxy-5-phenylpyrazine High
3-Bromothiophene Pd₂(dba)₃ / P(o-tol)₃ DMF, 100 °C 2-Methoxy-5-(thiophen-3-yl)pyrazine Good
4-Iodoanisole Pd(PPh₃)₄, CuI NMP, 80 °C 2-Methoxy-5-(4-methoxyphenyl)pyrazine High

Note: This table is illustrative, based on typical Stille coupling reactions. Specific yields and conditions may vary based on the cited literature for similar transformations.

Incorporation into Fused Ring Systems and Heterocyclic Scaffolds

Beyond simple substitution, this compound is a key precursor for synthesizing more complex, fused heterocyclic systems. mdpi.com The strategy often involves a two-step process: an initial cross-coupling reaction to introduce a functionalized substituent, followed by an intramolecular cyclization reaction. This approach allows for the construction of diverse ring systems where the pyrazine core is annulated with another heterocyclic or carbocyclic ring.

For example, the pyrazine can be coupled with an ortho-haloaryl compound bearing a reactive functional group (e.g., an amino, hydroxyl, or carboxyl group). The resulting substituted pyrazine can then undergo a subsequent cyclization to form tricyclic structures. This methodology provides access to novel heterocyclic scaffolds that are of significant interest in materials science and medicinal chemistry. rsc.org Such fused systems include, but are not limited to, triazolopyrazines and other polycyclic aromatic compounds containing a pyrazine moiety. researchgate.netmdpi.com The ability to pre-functionalize the pyrazine ring using the organostannane precursor is critical for designing targeted synthetic routes to these complex architectures.

Precursors for Biologically Relevant Molecules

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.govnih.gov Its nitrogen atoms can act as hydrogen bond acceptors and participate in metal coordination, which are crucial interactions for binding to biological targets. scite.ai this compound provides a reliable entry point for the synthesis of novel pyrazine-containing molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov

Synthesis of Pyrazine-Containing Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazine nucleus is a core component of many such pharmacophores. nih.gov Using this compound, medicinal chemists can readily synthesize libraries of pyrazine derivatives by coupling it with various aryl and heteroaryl halides.

This approach has been instrumental in developing compounds targeting a range of diseases. For instance, substituted pyrazines are found in molecules designed as kinase inhibitors, anticancer agents, and anti-tumor agents. researchgate.net The synthesis of these complex molecules often relies on the robust and predictable nature of palladium-catalyzed cross-coupling reactions to build the core structure before further functionalization.

Table 2: Representative Pyrazine-Containing Pharmacophores and their Biological Relevance

Target Pharmacophore Structure Biological Activity / Target Synthetic Utility of Stannyl Pyrazine
5-Aryl-2-methoxypyrazine Core for kinase inhibitors Direct arylation via Stille coupling to explore structure-activity relationships.
5-(Heteroaryl)-2-methoxypyrazine Antimicrobial, Anticancer agents Efficient introduction of diverse heterocycles known to enhance bioactivity. researchgate.net

Strategies for Derivatization Towards Specific Bioactivity (General Scope)

Once a lead compound containing the pyrazine scaffold is identified, further derivatization is typically required to optimize its pharmacological profile. The versatility of the substituted pyrazines synthesized from this compound allows for several general derivatization strategies:

Modification of the Substituted Group: The aryl or heteroaryl group introduced via Stille coupling can be further functionalized. For example, substituents can be added to this group to modulate properties like solubility, lipophilicity, and metabolic stability, or to introduce new hydrogen bonding interactions with the target protein.

Modification of the Methoxy Group: The methoxy group on the pyrazine ring can be demethylated to a hydroxyl group. This hydroxyl group can then serve as a handle for introducing a wide range of other functional groups through etherification or esterification, allowing for fine-tuning of the molecule's properties.

Bioisosteric Replacement: The methoxy group or the entire pyrazine ring can be replaced with other bioisosteres to improve efficacy, reduce toxicity, or alter pharmacokinetic properties.

These strategies are central to modern drug discovery campaigns and highlight the importance of having reliable synthetic access to diverse pyrazine building blocks. nih.govnih.gov

Monomers for Conjugated Materials and Polymers

In the field of materials science, there is significant interest in conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties of these polymers are determined by the constituent aromatic units in the polymer backbone. Electron-deficient heterocycles, like pyrazine, are often incorporated to create n-type (electron-transporting) or ambipolar materials. rsc.org

This compound is an ideal monomer for creating such polymers through Stille polycondensation. wiley-vch.de This polymerization reaction involves the coupling of a distannylated monomer with a dihalogenated monomer, or in this case, the coupling of the monofunctional stannane (B1208499) with a dihaloaromatic comonomer to create an alternating copolymer. The pyrazine unit, being electron-deficient, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is desirable for n-type materials. rsc.org

The polymerization process typically involves reacting this compound with a di-brominated or di-iodinated aromatic or heteroaromatic compound in the presence of a palladium catalyst. The resulting polymer contains the 2-methoxypyrazine (B1294637) unit as a recurring motif along its backbone, directly influencing the final material's optoelectronic properties. The synthesis of pyrazinacene-based conjugated polymers, for example, has demonstrated a path toward creating novel n-type materials. rsc.orgrsc.org

Table 3: Representative Stille Polycondensation for Conjugated Polymers

Comonomer Catalyst Polymer Structure Potential Application
2,5-Dibromothiophene Pd(PPh₃)₄ Alternating copolymer of methoxypyrazine and thiophene (B33073) units Organic Field-Effect Transistors (OFETs)
9,9-dioctyl-2,7-dibromofluorene Pd₂(dba)₃ / SPhos Alternating copolymer of methoxypyrazine and fluorene (B118485) units Organic Light-Emitting Diodes (OLEDs)

Note: This table represents potential polymer structures based on established Stille polycondensation principles.

Utilization in π-Conjugated Systems for Organic Electronics

The development of new π-conjugated materials is a cornerstone of modern optoelectronics research, with applications in solar cells, light-emitting diodes, and field-effect transistors. rsc.org this compound is an exemplary precursor for synthesizing such materials through the Stille cross-coupling reaction. wikipedia.org This reaction enables the polymerization of monomers or the synthesis of complex molecules by coupling the organostannane with various organic halides or triflates. libretexts.org The reliability and functional group tolerance of the Stille reaction make it a powerful tool for creating well-defined, high-molecular-weight polymers. thermofisher.comharvard.edu

In this context, this compound is used to introduce the electron-deficient pyrazine ring into a polymer backbone. This is often done in an alternating fashion with an electron-rich comonomer to create a donor-acceptor (D-A) type conjugated polymer. mdpi.com This D-A architecture is fundamental to tuning the optoelectronic properties of the resulting material. The pyrazine unit acts as the acceptor, influencing the material's charge transport capabilities and energy levels. rsc.orgresearchgate.net Research has shown that polymers incorporating pyrazine moieties can exhibit high charge mobility and stability, which are crucial for high-performance organic electronic devices. rsc.org For instance, the efficient double Stille cross-coupling of distannylated pyrazines with diiodo-comonomers has been successfully employed to produce such polymers. rsc.org

The data below illustrates the performance of a semiconducting polymer incorporating a pyrazine derivative, highlighting its potential in organic field-effect transistors (OFETs).

Polymer SystemKey Monomer UnitCharge Mobility (cm²/V·s)On/Off Current RatioApplication
DPP-Pyrazine PolymerPyrazine0.2710⁷Organic Field-Effect Transistor (OFET)
Reference PolymerThiophene Analogue< 0.27< 10⁷Organic Field-Effect Transistor (OFET)

This table presents comparative data showing the enhanced electronic properties of a pyrazine-containing polymer versus a standard thiophene analogue, demonstrating the effectiveness of pyrazine incorporation. rsc.org

Tailoring Electronic Properties through Pyrazine Incorporation

The incorporation of pyrazine units, facilitated by precursors like this compound, is a deliberate strategy to tailor the electronic properties of π-conjugated materials. Pyrazine is an aromatic heterocycle containing two nitrogen atoms, which makes the ring system electron-deficient compared to benzene. britannica.comacs.org This electron-withdrawing nature has a profound impact on the electronic structure of the resulting polymer or molecule.

When integrated into a D-A polymer, the pyrazine acceptor unit lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The degree to which these energy levels are modulated influences the material's bandgap, which in turn dictates its absorption and emission properties as well as its charge injection and transport characteristics. mdpi.com The strong electron-withdrawing ability of pyrazine derivatives can lead to materials with narrower bandgaps, shifting their absorption spectra to longer wavelengths. researchgate.net

Furthermore, the nitrogen atoms in the pyrazine ring can engage in noncovalent interactions, such as S···N or H-bonding, with adjacent units in the polymer backbone. acs.org These interactions can enforce a more planar and rigid conformation of the polymer chain. rsc.org A planar backbone enhances π-orbital overlap between repeating units, which is highly beneficial for efficient intramolecular and intermolecular charge transport, leading to higher charge carrier mobility. rsc.orgacs.org By selecting specific pyrazine derivatives and comonomers, researchers can fine-tune these properties to meet the demands of specific electronic applications. researchgate.netnih.gov

The following table demonstrates how modifying the acceptor unit within a D-A structure can alter key electronic properties.

Acceptor UnitElectron-Withdrawing StrengthEffect on Absorption SpectrumRelative Bandgap
Pyridine (B92270)ModerateBaselineHigher
QuinoxalineStrongRed-shifted vs. PyridineLower
PyridopyrazineVery StrongSignificantly Red-shifted vs. PyridineLowest

This table illustrates the trend of increasing electron-withdrawing strength from pyridine to pyridopyrazine and its effect on the electronic properties of D-A compounds, showing a shift to lower energy absorption (red-shift) and a reduced bandgap. researchgate.net

Mechanistic Investigations and Computational Modeling of 2 Methoxy 5 Tributylstannyl Pyrazine Reactions

Mechanistic Studies of Cross-Coupling Pathways

2-Methoxy-5-(tributylstannyl)pyrazine is primarily utilized in palladium-catalyzed Stille cross-coupling reactions to form carbon-carbon bonds. The mechanism of the Stille reaction has been studied extensively and involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com

The core involvement of this compound occurs during the transmetalation step. In this phase, the organic group from the organostannane—in this case, the 2-methoxypyrazin-5-yl group—is transferred to the palladium(II) center, displacing the halide or pseudohalide. The tin-containing byproduct, tributyltin halide, is formed. The most widely accepted mechanism for transmetalation in Stille coupling is associative, where the organostannane coordinates to the palladium complex, forming a transient, pentavalent intermediate before ligand exchange occurs. wikipedia.org The rate-determining step of the Stille reaction is typically the transmetalation. wikipedia.org

Table 1: Key Steps in the Stille Catalytic Cycle

StepDescriptionReactantsIntermediate/Product
Oxidative Addition The Pd(0) catalyst adds to the organic electrophile (R¹-X).Pd(0) catalyst, R¹-Xtrans-[Pd(R¹)(X)L₂]
Transmetalation The organic group from the organostannane is transferred to the Pd(II) complex.trans-[Pd(R¹)(X)L₂], this compoundtrans-[Pd(R¹)(R²)L₂]
Reductive Elimination The two organic groups couple and are eliminated from the Pd center, regenerating the Pd(0) catalyst.trans-[Pd(R¹)(R²)L₂]R¹-R², Pd(0) catalyst

The choice of catalyst and ligands is paramount for the efficiency and selectivity of cross-coupling reactions involving this compound. Palladium complexes are the catalysts of choice for the Stille reaction. libretexts.org

Catalysts: Commonly used palladium(0) sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. These precursors generate the active 14-electron Pd(0) species in solution, which initiates the catalytic cycle. libretexts.org

Ligands: Ligands play a multifaceted role in the Stille coupling. They stabilize the palladium catalyst, influence its reactivity, and can affect the rates of the individual steps in the catalytic cycle. Phosphine ligands are most commonly employed.

Electron-donating ligands are known to accelerate the oxidative addition step by making the palladium center more electron-rich and thus more nucleophilic. wikipedia.org

Electron-withdrawing ligands , conversely, can facilitate the reductive elimination step. wikipedia.org

The steric bulk of the ligand can also be critical, influencing the coordination environment around the palladium center and the rate of ligand dissociation, which can be necessary for the reaction to proceed.

Optimizing the ligand is a balancing act. For the Stille reaction, where transmetalation is often rate-limiting, ligands of intermediate donicity, such as tri(2-furyl)phosphine (B125338) or triphenylarsine, can enhance the reaction rate. wikipedia.org The electron-deficient nature of the pyrazine (B50134) ring can facilitate the oxidative addition of palladium to a corresponding halopyrazine, sometimes even without the use of specific, expensive ligands. nih.gov

Table 2: Common Catalysts and Ligands for Stille Coupling

Catalyst/PrecursorCommon LigandsRole of Ligand
Pd(PPh₃)₄Triphenylphosphine (PPh₃)Stabilizes catalyst, moderate donor
Pd₂(dba)₃XPhos, SPhosBulky, electron-rich phosphines that promote oxidative addition
PdCl₂(PPh₃)₂Triphenylphosphine (PPh₃)Precursor to Pd(0) species
-Tri(2-furyl)phosphineModerately electron-poor ligand, can enhance transmetalation rate
-Triphenylarsine (AsPh₃)Can accelerate the transmetalation step

Quantum Chemical Calculations

Quantum chemical calculations provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state electronic properties of molecules. mdpi.com For pyrazine derivatives, DFT calculations, often using functionals like B3LYP, can determine optimized molecular geometries, electron distribution, and dipole moments. nih.govmostwiedzy.pl These calculations are instrumental in predicting the reactivity of different sites on the molecule. For instance, DFT can be used to calculate various reactivity descriptors such as electron affinity, ionization potential, and chemical hardness, which help in understanding the molecule's behavior in chemical reactions. mdpi.com The computational efficiency of DFT allows for the study of relatively large molecules, making it suitable for analyzing complex systems involving this compound. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis that helps explain reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity).

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. For pyrazine derivatives, the distribution of these frontier orbitals can pinpoint the most reactive sites for both nucleophilic and electrophilic attack. mdpi.comresearchgate.net In the context of this compound, molecular orbital analysis would focus on the electronic character of the carbon-tin bond and the pyrazine ring to understand its role as the nucleophilic partner in the transmetalation step of the Stille coupling.

Table 3: Illustrative Data from DFT Calculations on a Pyrazine Derivative

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO5.3 eV
Dipole Moment Measure of the molecule's overall polarity2.1 D
Electron Affinity (A) Energy released when an electron is added1.1 eV
Ionization Potential (I) Energy required to remove an electron6.5 eV

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods are essential for monitoring the progress of reactions involving this compound and for identifying transient intermediates. researchgate.net These techniques provide real-time or near-real-time information about the concentration of reactants, products, and catalytic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for tracking the conversion of reactants to products. uvic.ca For reactions with this compound, ¹H NMR can be used to monitor the disappearance of signals corresponding to the pyrazine and tributyltin protons and the appearance of new signals for the coupled product. uvic.ca ¹¹⁹Sn NMR is particularly useful for observing the consumption of the organostannane reactant and the formation of the tin byproduct.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used for real-time monitoring of reaction intermediates. mdpi.com ESI-MS is highly sensitive and can detect and characterize low-concentration species, such as the palladium intermediates in the catalytic cycle. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups during a reaction. researchgate.net For example, Fourier Transform Infrared (FTIR) spectroscopy could track the formation of new bonds or the disappearance of characteristic vibrations associated with the reactants. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique can be employed to monitor reactions involving chromophoric species. mdpi.com Changes in the conjugation of the pyrazine system upon cross-coupling can lead to shifts in the UV-Vis absorption spectrum, allowing for the reaction to be monitored. mdpi.com

By combining these spectroscopic techniques, a detailed picture of the reaction kinetics and mechanism can be constructed, leading to a more profound understanding and optimization of synthetic routes utilizing this compound.

Future Research Directions and Emerging Paradigms in Pyrazine Stannane Chemistry

Development of Sustainable Synthetic Methodologies for Pyrazine (B50134) Stannanes

A major thrust in contemporary chemistry is the development of synthetic methods that are not only efficient but also environmentally responsible. For organotin compounds like 2-methoxy-5-(tributylstannyl)pyrazine, this involves a critical re-evaluation of traditional synthetic protocols, which often rely on stoichiometric amounts of toxic reagents and precious metal catalysts.

The synthesis and application of organostannanes, including this compound, have traditionally raised environmental concerns due to the toxicity of tin compounds. organic-chemistry.org Green chemistry principles are now being applied to mitigate these issues. A key area of development is the move towards making Stille cross-coupling reactions catalytic in tin. msu.edunih.gov This approach minimizes the amount of tin required by recycling the organotin halide byproduct back into a reactive organotin hydride in situ. msu.edunih.gov Such protocols can dramatically reduce tin waste, often by over 90%, without compromising the yield of the desired coupled product. msu.edu

Further green approaches focus on solvent choice and energy efficiency. The replacement of hazardous organic solvents with more benign alternatives, or even performing reactions under solvent-free conditions, is a critical goal. Additionally, energy-efficient activation methods are being explored to replace traditional heating.

The following table summarizes key green chemistry strategies applicable to pyrazine stannane (B1208499) synthesis:

StrategyDescriptionPotential Benefit
Catalytic Tin In-situ regeneration of the active tin reagent from the halide byproduct.Drastic reduction in toxic tin waste. msu.edu
Alternative Solvents Use of water, bio-renewable solvents, or solvent-free conditions.Reduced environmental impact from volatile organic compounds (VOCs).
Energy Efficiency Exploring alternative energy sources like microwave or ultrasound irradiation.Faster reaction times and reduced energy consumption.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Minimization of byproducts and waste.

The Stille reaction, the primary application of this compound, traditionally relies on palladium catalysts. wikipedia.orgresearchgate.net While highly effective, palladium is a precious, costly, and toxic metal. nih.gov A significant paradigm shift is the replacement of palladium with catalysts based on earth-abundant metals such as iron, copper, and nickel. beilstein-journals.orgnih.govdigitellinc.com These metals are more sustainable alternatives due to their lower cost, reduced toxicity, and greater natural abundance. nih.govnih.gov

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation, capable of coupling organometallic reagents with a variety of organic halides and pseudohalides under mild conditions. epa.govnih.govmdpi.com Simple iron salts can act as highly efficient and environmentally friendly precatalysts. epa.gov Similarly, copper(I) salts have been shown to have a beneficial effect in Stille couplings, acting as co-catalysts to accelerate the reaction and improve product selectivity. organic-chemistry.orgmdpi.com The use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC), for instance, can enable efficient cross-coupling of heteroaryl stannanes, a class to which this compound belongs. mdpi.com

The development of these alternative catalytic systems is not a simple substitution but requires a detailed understanding of the reaction mechanisms to optimize conditions and expand their scope. nih.gov While the environmental benefits are a primary driver, the unique reactivity of these earth-abundant metals may also enable novel transformations not possible with palladium.

Exploration of Novel Reactivity Patterns for this compound

Beyond its established role in Stille cross-coupling, researchers are exploring new ways to harness the reactivity of this compound. This includes expanding the range of coupling partners and employing modern catalytic systems to forge previously inaccessible chemical bonds.

The versatility of the Stille reaction allows for a wide range of electrophilic coupling partners. wikipedia.orglibretexts.org While aryl, heteroaryl, and vinyl halides are the most common, research is expanding to include less conventional electrophiles. wikipedia.org Acyl chlorides, for example, can be coupled with organostannanes to efficiently form ketones in a process known as Stille-carbonylative cross-coupling. wikipedia.org This opens a direct route to pyrazinyl ketones from this compound.

Furthermore, the scope of the reaction is being extended to include secondary alkyltin reagents, which have historically been challenging to use due to side reactions. nih.gov The development of stereoretentive methods using specialized organostannanes, such as azastannatranes, allows for the coupling of optically active secondary alkyl groups with complete retention of configuration. nih.gov Adapting this methodology to pyrazine stannanes could provide access to chiral pyrazine derivatives. Other emerging areas include the use of aryl triflates, sulfonates, and even activated aryl chlorides as coupling partners, expanding the synthetic toolkit for pyrazine functionalization. wikipedia.orgnih.gov

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.govnih.govresearchgate.net This strategy is now being applied to pyrazine chemistry, offering new pathways for functionalization that are complementary to traditional cross-coupling methods. beilstein-journals.org Photoredox catalysis can be used for direct C-H functionalization, bypassing the need for pre-functionalized starting materials. nih.govnih.gov For a molecule like methoxypyrazine, this could allow for the introduction of functional groups directly onto the pyrazine ring, potentially at positions not easily accessed through other means. rsc.org

A particularly powerful approach is the combination of photoredox catalysis with nickel catalysis. rsc.orgnih.govrsc.org This dual catalytic system can facilitate a wide range of transformations, including the coupling of C(sp³)-hybridized centers and the 1,2-difunctionalization of alkenes and alkynes. nih.gov For this compound, this could open up reaction pathways where the pyrazine moiety is coupled with radical precursors generated photochemically, expanding the range of accessible molecular architectures. The development of photoredox catalysts based on earth-abundant metals further enhances the sustainability of this approach. rsc.org

Advanced Functional Material Design Utilizing Pyrazine Stannanes

The unique electronic properties of the pyrazine ring make it an attractive building block for advanced functional materials. researchgate.netnih.gov this compound serves as a crucial intermediate for incorporating the methoxypyrazine unit into larger, conjugated systems via efficient and modular Stille cross-coupling reactions. rsc.org

One major area of application is in organic light-emitting diodes (OLEDs). researchgate.netjmaterenvironsci.commdpi.com Pyrazine-based compounds are being investigated as emitters, particularly for blue light, in thermally activated delayed fluorescence (TADF) materials. researchgate.netnih.gov The electron-deficient nature of the pyrazine ring is beneficial for designing molecules with small singlet-triplet energy gaps, a key requirement for efficient TADF. nih.gov The Stille coupling provides a reliable method to synthesize the complex donor-acceptor structures characteristic of these advanced emitters. rsc.org

Another emerging field is the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. dtu.dknih.govresearchgate.net Pyrazine is a classic bridging ligand in MOF chemistry, connecting metal nodes to form porous, crystalline structures. dtu.dknih.govnih.gov Stannylated pyrazines can be used in post-synthetic modification or as precursors in the synthesis of functionalized linkers, allowing for the precise installation of pyrazine units within the framework. These materials have potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Finally, the incorporation of pyrazine units into conductive polymers is another area of interest. ekb.egresearchgate.net The Stille coupling is a powerful tool for polymerization, enabling the synthesis of well-defined conjugated polymers containing alternating pyrazine and other aromatic units. rsc.org These materials could find applications in various organic electronic devices due to their unique optoelectronic properties.

Precision Synthesis of Highly Ordered Conjugated Systems

The development of novel conjugated polymers is a significant area of research, with pyrazine-containing polymers showing promise for electronic and optoelectronic applications. The incorporation of pyrazine rings into polymer backbones can stabilize frontier molecular orbitals, enhance electron affinity, and shift the material's electronic behavior from p-type to n-type. rsc.org Future research is directed towards the precision synthesis of these polymers where the sequence and orientation of monomer units are meticulously controlled.

This compound serves as a key monomer in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct polymer chains. The challenge lies in achieving long-range order, which is crucial for optimizing charge transport and other electronic properties.

Key research objectives in this area include:

Controlled Polymerization Techniques: Exploring living/controlled polymerization methods compatible with pyrazine stannanes to regulate polymer chain length (degree of polymerization) and reduce dispersity. This control is essential for establishing clear structure-property relationships.

Sequence-Defined Polymers: Designing synthetic routes to create polymers with a specific, repeating sequence of different monomers. This level of precision allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting the material's band gap and electronic behavior. rsc.org

Stereoregular Polymers: Developing catalysts and reaction conditions that favor the formation of stereoregular polymers. The spatial arrangement of substituents along the polymer chain significantly influences intermolecular packing in the solid state, which is critical for efficient charge mobility in devices.

Recent studies have demonstrated that the strategic placement of nitrogen atoms within acene-based polymers can stabilize their frontier molecular orbitals and increase electron affinity. rsc.org The polymerization of pyrazinacenes, which are composed of linearly fused pyrazine units, generates functional polymers with features not accessible in small molecules. rsc.org For instance, the presence of dihydropyrazine (B8608421) groups can influence the extension of π-conjugation, allowing for the delocalization of electron density along the polymer backbone and facilitating electrochemical reduction at lower potentials. rsc.org

Below is a table summarizing the impact of monomer structure on the electronic properties of pyrazine-based conjugated systems.

Monomer/Polymer FeatureImpact on Electronic PropertiesResearch Finding Reference
Incorporation of Pyrazine RingsStabilizes Frontier Molecular Orbitals, Increases Electron Affinity rsc.org
Extension of ConjugationLowers the reduction potential, placing LUMO levels on par with top n-type polymers rsc.org
Presence of Dihydropyrazine NH ProtonsBestows anion-dependent UV-vis absorption and emission properties rsc.org
Metal-Center Integration (e.g., Hg(II))Promotes interacene π-conjugation and facilitates electron density extension rsc.org

Integration into Supramolecular Architectures

Supramolecular chemistry, which focuses on non-covalent interactions, offers a bottom-up approach to constructing complex and functional molecular systems. Pyrazine derivatives are excellent candidates for building blocks (tectons) in supramolecular architectures due to the directional hydrogen bond accepting capabilities of their nitrogen atoms. beilstein-journals.orgnih.gov Future research will increasingly utilize pyrazine stannanes as precursors to create functional pyrazine-based molecules for integration into these ordered assemblies.

The self-assembly of pyrazine-based molecules at interfaces, such as on highly oriented pyrolytic graphite (B72142) (HOPG), reveals the critical role of weak intermolecular hydrogen bonding and molecule-substrate interactions in forming ordered polymorphs. beilstein-journals.org These weak interactions are desirable as they provide structural robustness while allowing for error correction during the assembly process. beilstein-journals.org

Emerging trends in this field involve:

Multi-component Assemblies: Designing systems where pyrazine-containing molecules co-assemble with other components through orthogonal non-covalent interactions like hydrogen bonds and halogen bonds. beilstein-journals.orgacs.org This allows for the predictable construction of complex, multicomponent supramolecular structures. beilstein-journals.org

Tunable Nanocavities: Pyrazine-based tectons with pyridine (B92270) pendants have shown immense potential as building blocks for two- and three-dimensional supramolecular structures with tunable nanocavities. beilstein-journals.org These cavities can be designed to host specific guest molecules, leading to applications in sensing and molecular recognition.

The table below details the types of interactions involving pyrazine derivatives in supramolecular chemistry.

Interaction TypeRole in Supramolecular AssemblyKey Features
Hydrogen BondingDirects self-assembly, forms robust yet modular structures beilstein-journals.orgnih.gov
Halogen BondingWorks in conjunction with hydrogen bonding for multicomponent assemblies beilstein-journals.orgacs.org
π-π StackingContributes to the stability of layered structures researchgate.net
Metal CoordinationForms nodes in Metal-Organic Frameworks (MOFs) nih.gov

Chemoinformatic and Data-Driven Approaches in Pyrazine Research

The paradigm of chemical research is shifting, with chemoinformatic and data-driven methods becoming indispensable for accelerating the discovery and optimization of new molecules and materials. mdpi.comresearchgate.net In the context of pyrazine chemistry, these approaches are poised to revolutionize how synthetic routes are planned, properties are predicted, and new functional compounds are designed.

Machine learning (ML) algorithms, a subset of artificial intelligence, are increasingly being applied to various aspects of chemical science. mdpi.com Instead of relying solely on a researcher's intuition, ML models can analyze vast datasets of chemical reactions and molecular properties to identify patterns and make predictions.

Future applications in pyrazine research include:

Reaction Prediction and Optimization: ML models can be trained on databases of chemical reactions to predict the outcome of new, untested reactions involving pyrazine derivatives. This can help chemists identify the most promising synthetic routes and optimize reaction conditions (e.g., catalyst, solvent, temperature) without extensive trial-and-error experimentation. mdpi.com

De Novo Molecular Design: Generative ML models can design novel pyrazine-based compounds with desired properties. By learning from the structures of known active molecules (e.g., drugs, high-performance polymers), these models can propose new structures that are likely to exhibit high activity, guiding synthetic efforts toward the most promising candidates. mdpi.comnih.gov

Structure-Property Relationship Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of pyrazine compounds based on their molecular structure. A systematic analysis of the Protein Data Bank (PDB) has already revealed that the pyrazine moiety is a readily interacting fragment in drug-like molecules, frequently participating in hydrogen bonds and other interactions with proteins. acs.org Computational studies and molecular dynamics simulations can further elucidate these binding interactions, providing insights for the design of more potent therapeutic agents. acs.orgsemanticscholar.org

The integration of automated synthesis platforms with ML algorithms represents a closed-loop system for discovery. mdpi.com An algorithm can propose a set of candidate pyrazine molecules, a robotic system can synthesize and test them, and the results can be fed back into the model to refine the next round of predictions, creating an autonomous research cycle.

Chemoinformatic ApproachApplication in Pyrazine ResearchPotential Impact
Machine Learning (ML)Prediction of reaction outcomes and optimal synthetic conditions. mdpi.comresearchgate.net
Generative ModelsDe novo design of novel pyrazine compounds with target properties. mdpi.comnih.gov
QSAR/QSPR ModelingPrediction of biological activity and material properties from molecular structure. acs.org
Molecular Dynamics SimulationElucidation of binding interactions between pyrazine ligands and proteins. semanticscholar.org

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-(tributylstannyl)pyrazine?

The compound can be synthesized via nucleophilic substitution or metal-halogen exchange. A validated approach involves reacting a halogenated pyrazine precursor (e.g., 5-bromo-2-methoxypyrazine) with tributylstannane in the presence of a palladium catalyst under inert conditions. Low-temperature reactions (e.g., –100°C) with lithium amide bases (e.g., LTMP) and chlorotributylstannane as a trapping agent are effective for regioselective stannylation . Optimization of solvent (THF or toluene), reaction time (5–30 min), and stoichiometry is critical to avoid side reactions like bis-stannylation.

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm methoxy and pyrazine ring protons. 119Sn^{119}\text{Sn} NMR is essential to verify the tributylstannyl group (δ ~0–50 ppm).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~467).
  • X-ray Crystallography : For unambiguous structural determination, particularly to assess steric effects from the tributylstannyl group .

Q. What are the stability and handling protocols for this compound?

The tributylstannyl group is moisture- and oxygen-sensitive. Store under inert gas (Ar/N2_2) at –20°C in anhydrous solvents (e.g., THF, DCM). Decomposition pathways include hydrolysis to tributyltin hydroxide and oxidative cleavage of the Sn-C bond. Use gloveboxes for manipulation and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can this compound be applied in cross-coupling reactions for material science?

The tributylstannyl group enables Stille coupling with aryl/vinyl halides, forming C–C bonds for synthesizing conjugated polymers or heterocyclic architectures. For example, coupling with brominated thiophenes yields π-extended systems for organic electronics. Optimize catalytic systems (e.g., Pd(PPh3_3)4_4) in degassed DMF at 80–100°C, monitoring regioselectivity via HPLC .

Q. What electronic properties make this compound suitable for electrocatalytic applications?

The pyrazine core acts as a redox-active ligand, while the stannyl group enhances electron-withdrawing effects. Graphite-conjugated pyrazines (GCPs) derived from similar stannyl precursors exhibit tunable oxygen reduction reaction (ORR) activity in alkaline media. Measure catalytic rates using rotating disk electrode (RDE) voltammetry and correlate with Hammett parameters of substituents .

Q. How do structural modifications impact biological activity?

While direct data on this compound is limited, pyrazine derivatives with electron-deficient substituents (e.g., stannyl, methoxy) show antimicrobial potential. Use in vitro assays (e.g., MIC against S. aureus or E. coli) with concentrations ranging 20–120 µM. Compare with analogs lacking the stannyl group to isolate its role in membrane permeability .

Methodological Considerations and Troubleshooting

Q. How to resolve contradictions in catalytic performance across studies?

Discrepancies often arise from differences in:

  • Substituent electronic effects : Use DFT calculations to model the pyrazine ring’s LUMO energy and correlate with experimental turnover frequencies.
  • Reaction conditions : Standardize electrolyte pH (e.g., 0.1 M KOH for ORR) and catalyst loading (µg/cm2^2) to ensure reproducibility .

Q. What strategies mitigate toxicity concerns during in vitro studies?

Tributyltin compounds are cytotoxic. Employ:

  • Encapsulation : Use liposomes or polymeric nanoparticles to reduce off-target effects.
  • Short exposure times : Limit treatment durations to 24–48 hours and validate cell viability via MTT assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.